2-(Naphthalen-1-yl)-3-nitrobenzoic acid is an organic compound characterized by its unique structure and properties. It is classified as an aromatic compound due to the presence of both naphthalene and nitro-substituted benzoic acid moieties. The compound has a CAS number of 200880-15-5 and a molecular formula of C17H11NO4, with a molecular weight of 293.27 g/mol. This compound is notable for its potential applications in various scientific fields, including organic synthesis and medicinal chemistry.
The synthesis of 2-(Naphthalen-1-yl)-3-nitrobenzoic acid can be achieved through several methods. A common approach involves the nitration of 2-(Naphthalen-1-yl)benzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are crucial for ensuring the selectivity of the nitration at the desired position on the aromatic ring.
The molecular structure of 2-(Naphthalen-1-yl)-3-nitrobenzoic acid consists of a naphthalene ring bonded to a benzoic acid moiety with a nitro group at the meta position relative to the carboxylic acid group.
C1=CC=C2C(=C1)C=CC=C2C(=C(C(=O)O)C(=O)N(=O)=O)
2-(Naphthalen-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions due to the presence of both nitro and carboxylic acid functional groups.
The mechanism of action for 2-(Naphthalen-1-yl)-3-nitrobenzoic acid involves its interaction with biological targets, primarily through its nitro group which can undergo reduction in biological systems, forming reactive intermediates that may interact with cellular components.
2-(Naphthalen-1-yl)-3-nitrobenzoic acid has several notable applications in scientific research:
This compound's unique combination of functional groups makes it valuable for various applications across chemistry and materials science.
CAS No.: 97416-84-7
CAS No.: 15375-21-0
CAS No.: 52452-77-4
CAS No.: 96313-98-3
CAS No.: